4-Propylhept-1-en-4-ol
Overview
Description
4-Propylhept-1-en-4-ol is an organic compound characterized by a heptene backbone with a propyl group and a hydroxyl group attached to the fourth carbon This compound falls under the category of alkenes due to the presence of a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylhept-1-en-4-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 4-propylhept-1-yne. This reaction typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to yield the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding alkyne or the use of Grignard reagents. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Propylhept-1-en-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The double bond can be reduced to form the corresponding alkane using hydrogen gas (H2) and a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like PBr3 (Phosphorus tribromide) or SOCl2 (Thionyl chloride).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: H2, Pd/C
Substitution: PBr3, SOCl2
Major Products Formed:
Oxidation: 4-Propylheptan-4-one
Reduction: 4-Propylheptane
Substitution: 4-Propylhept-1-en-4-yl bromide
Scientific Research Applications
4-Propylhept-1-en-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 4-Propylhept-1-en-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The double bond allows for potential reactions with electrophiles, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
4-Propylheptane: Lacks the double bond and hydroxyl group, making it less reactive.
4-Propylhept-1-yne: Contains a triple bond instead of a double bond, leading to different reactivity.
4-Propylheptan-4-one: An oxidized form of 4-Propylhept-1-en-4-ol, with a ketone group instead of a hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a double bond and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
4-propylhept-1-en-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-7-10(11,8-5-2)9-6-3/h4,11H,1,5-9H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUDGGHEFUDPLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211167 | |
Record name | 4-Propylhept-1-en-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-07-0 | |
Record name | 4-Propyl-1-hepten-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62108-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propylhept-1-en-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Propylhept-1-en-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propylhept-1-en-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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